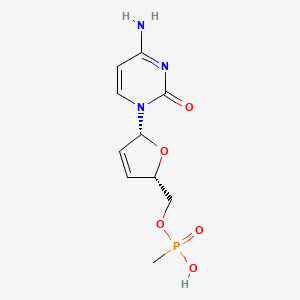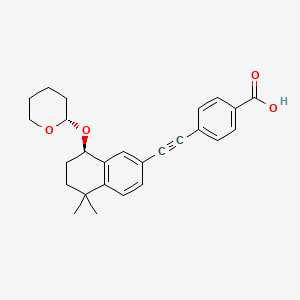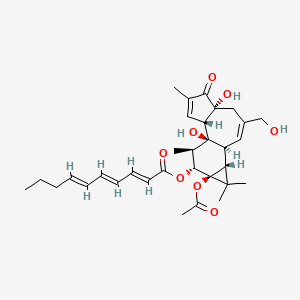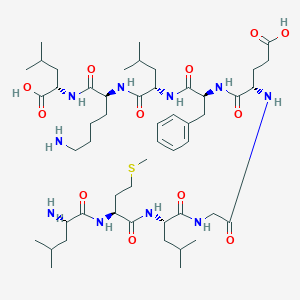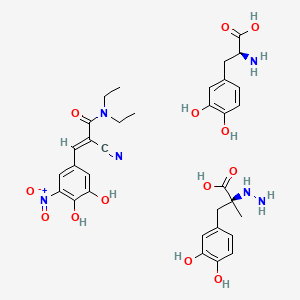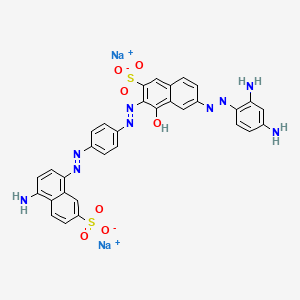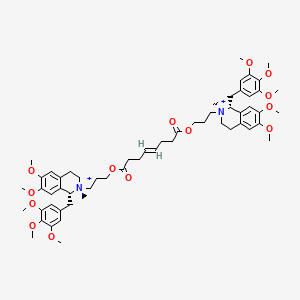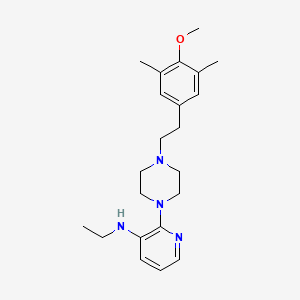
0Jds4dro0K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves multiple steps. The primary synthetic route includes the reaction of mesitylene with 3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidenemethyl groups under controlled conditions. The reaction typically requires the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(3,5-di-tert-butylphenyl)mesitylene
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxyphenyl)mesitylene
- 2,4,6-Tris(3,5-di-tert-butyl-4-methoxyphenyl)mesitylene
Uniqueness
2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity compared to similar compounds .
Properties
CAS No. |
20357-51-1 |
|---|---|
Molecular Formula |
C54H72O3 |
Molecular Weight |
769.1 g/mol |
IUPAC Name |
4-[[3,5-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2,4,6-trimethylphenyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C54H72O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h22-30H,1-21H3 |
InChI Key |
VDDPNGNCUBSZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C)C=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C)C=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

